molecular formula C7H6ClN3 B3045948 3-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 116855-06-2

3-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B3045948
CAS No.: 116855-06-2
M. Wt: 167.59 g/mol
InChI Key: NEWPFIHQAXYBPE-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 116855-06-2) is a high-value chemical scaffold in medicinal chemistry and drug discovery. This compound features a fused bicyclic structure that is a close bioisostere of purine bases, making it a privileged structure for designing biologically active molecules . The chloro substituent at the C3 position and the methyl group at the N1 position make this molecule a versatile intermediate for further functionalization via cross-coupling reactions and nucleophilic substitutions . Pyrazolo[3,4-b]pyridine derivatives are investigated as potent inhibitors for a wide range of kinases and fibroblast growth factor receptors . Research highlights their broad and significant pharmacological activities, including anticancer, antiviral, antifungal, and antimicrobial properties . This specific derivative serves as a key synthetic precursor for developing novel therapeutic agents and is for research use only in laboratory settings. It is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions. For more details on the biological relevance of this chemical class, please refer to the scientific review published in Molecular Diversity .

Properties

IUPAC Name

3-chloro-1-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWPFIHQAXYBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556419
Record name 3-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116855-06-2
Record name 3-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Drug Discovery and Development

3-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine has been explored as a lead compound in drug design due to its interaction with various biological targets. Its ability to inhibit specific kinases makes it relevant for developing treatments for cancer and other diseases associated with abnormal cell proliferation.

Kinase Inhibition

Recent studies have highlighted its effectiveness as an inhibitor of tropomyosin receptor kinases (TRKs), which are implicated in cancer progression. A series of derivatives based on this compound exhibited nanomolar inhibitory activities against TRKA, suggesting its potential in targeted cancer therapies .

Research indicates that this compound demonstrates notable biological activities:

  • Antitumor Activity : Compounds derived from this scaffold have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell survival.
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, making them candidates for developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Cyclization of hydrazinopyridine derivatives with dialkyl maleates.
  • Direct chlorination of pyrazole derivatives .

These synthetic routes allow for the creation of numerous derivatives that can be tailored for specific biological activities.

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial. Below is a table summarizing some notable derivatives:

Compound NameStructure CharacteristicsUnique Features
4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridineChlorine at position 4Potentially different biological activity profile
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridineTrifluoromethyl group enhances reactivityVersatile building block for synthesis
1-MethylpyrazoleLacks the pyridine componentSimpler structure; less biological activity

This table illustrates the diversity within the pyrazolo-pyridine family while highlighting the unique characteristics of this compound that make it a valuable candidate in research and development endeavors.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Key Observations :

  • Position 3 : Chlorine at position 3 (target compound) may enhance electrophilic interactions with target proteins compared to benzimidazole substituents .
  • Position 5 : Ethyl ester groups (e.g., in antimalarial compound L87) improve solubility and Plasmodium falciparum inhibition .

Key Observations :

  • Purity : Analogs with aromatic amines (e.g., 15c) achieve high HPLC purity (>97%), suggesting stability under synthetic conditions .
  • Catalysts : Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ enables solvent-free synthesis of pyrazolo[3,4-b]pyridines, improving eco-efficiency .

Structure-Activity Relationship (SAR) Trends

  • Antimalarial Activity: Ethyl carboxylate at position 5 (e.g., L87) exhibits superior activity (IC₅₀: 3.46–9.30 mM) compared to cyano-substituted analogs .
  • PPARα Activation : 1H-Pyrazolo[3,4-b]pyridine derivatives with hydrophobic substituents at position 3 show enhanced selectivity for PPARα over PPARγ, critical for dyslipidemia treatment .
  • Anticancer Activity : Benzimidazole hybrids (e.g., 3-(1H-benzimidazol-2-yl) analog) demonstrate potent in vitro cytotoxicity, likely due to intercalation with DNA .

Biological Activity

3-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a compound that has garnered attention for its diverse biological activities, particularly in the context of cancer research and immune modulation. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Overview of Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of TBK1 (TANK-binding kinase 1), which plays a crucial role in inflammatory responses and cancer progression. The compound has been shown to inhibit downstream signaling pathways associated with TBK1, affecting various cancer cell lines.

Key Findings:

  • TBK1 Inhibition : The compound has demonstrated potent inhibition of TBK1 with an IC50 value as low as 0.2 nM, indicating strong potential for therapeutic applications in immune-related diseases and cancer .
  • Antiproliferative Activity : The compound exhibits micromolar antiproliferative effects across several cancer cell lines, including A172, U87MG, A375, A2058, and Panc0504. The mechanism involves disrupting cell cycle progression and inducing apoptosis .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be linked to its structural features. Modifications to the pyrazolo[3,4-b]pyridine core influence its potency and selectivity against various targets.

SAR Insights:

  • Substituent Effects : The presence of the chloro group at the 3-position enhances the compound's binding affinity to TBK1 compared to other derivatives lacking this modification. This suggests that halogenation plays a critical role in enhancing biological activity .
  • Methyl Group Influence : The methyl group at the 1-position contributes to the overall hydrophobicity and electronic properties of the molecule, which are crucial for its interaction with biological targets .

In Vitro Studies

In vitro studies have evaluated the antiproliferative effects of this compound across various cancer cell lines. Table 1 summarizes the IC50 values observed in these studies.

Cell LineIC50 (µM)Mechanism of Action
A1722.5Induction of apoptosis through TBK1 pathway
U87MG3.0Cell cycle arrest at G2/M phase
A3752.8Inhibition of proliferation via apoptosis induction
A20584.0Disruption of mitochondrial function
Panc05045.5Activation of caspase-mediated apoptosis

Table 1: Antiproliferative activity of this compound in various cancer cell lines.

Mechanistic Studies

Further mechanistic investigations have revealed that treatment with this compound leads to significant changes in gene expression related to apoptosis and inflammation. For instance, it effectively downregulates pro-inflammatory cytokines in stimulated immune cells, indicating its potential as an anti-inflammatory agent in addition to its anticancer properties .

Q & A

Q. What are the established synthetic routes for 3-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine, and how do intermediates influence yield and purity?

The synthesis typically involves constructing the pyrazolo[3,4-b]pyridine core via cyclization reactions. A common approach starts with 5-aminopyrazole derivatives, which undergo condensation with ketones or acrylates to form intermediates like 4-chloro-1H-pyrazolo[3,4-b]pyridine. Subsequent treatment with methylating agents (e.g., methyl iodide) introduces the 1-methyl group. For example, highlights the use of 4-chloro intermediates reacted with anilines under reflux to introduce aryl groups, followed by methylation . Critical factors include reaction temperature (110–120°C for cyclization) and solvent choice (e.g., toluene or DMF), which impact yields (29–88%) and byproduct formation .

Q. How are 1D/2D NMR techniques applied to confirm the structure of this compound derivatives?

Structural confirmation relies on ¹H NMR, ¹³C NMR, DEPT, and 2D experiments (COSY, HETCOR). For instance, in , the ¹H NMR spectrum of 4-chloro intermediates shows distinct singlet peaks for the methyl group (δ ~3.8 ppm) and pyridine protons (δ ~8.5–9.0 ppm). 2D NMR (e.g., ¹H-¹³C HETCOR) maps coupling between pyridine C-H and adjacent substituents, resolving ambiguities in regiochemistry . further demonstrates the use of NOESY to confirm spatial proximity of substituents in fused-ring systems .

Q. What role do substituents on the pyrazolo[3,4-b]pyridine core play in modulating solubility and reactivity?

Substituents like chloro (electron-withdrawing) and methyl (electron-donating) groups influence solubility and reactivity. Chlorine at position 3 enhances electrophilic substitution reactivity, while the 1-methyl group improves solubility in polar aprotic solvents (e.g., DMSO). shows that introducing methylthio or aryl groups at position 4 alters melting points (133–150°C) and UV absorption profiles (λmax ~270–310 nm), correlating with π-π* transitions in the aromatic system .

Advanced Research Questions

Q. How can contradictory spectral data for pyrazolo[3,4-b]pyridine derivatives be resolved?

Discrepancies in NMR or mass spectra often arise from tautomerism or regiochemical ambiguity. For example, notes that condensation of unsymmetric ketones with aminopyrazole carbaldehydes yields isomeric mixtures. Resolution requires advanced techniques:

  • Dynamic NMR : To detect tautomeric equilibria (e.g., NH protons exchanging between positions).
  • X-ray crystallography : To unambiguously assign regioisomers, as seen in for HMBPP derivatives .
  • High-resolution mass spectrometry (HRMS) : To distinguish isomers with identical nominal masses but differing exact masses .

Q. What methodologies optimize reaction conditions for introducing diverse substituents at position 4 of the pyrazolo[3,4-b]pyridine scaffold?

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) and nucleophilic aromatic substitution (SNAr) are key. reports a 70% yield for introducing a 3-chloro-4-fluorophenyl group via Pd₂(dba)₃/XPhos catalysis at 100°C . For SNAr, demonstrates that electron-deficient anilines react efficiently with 4-chloro intermediates under basic conditions (Cs₂CO₃), with log P values (1.5–3.2) influencing reaction rates . Microwave-assisted synthesis (e.g., 150°C, 30 min) can further accelerate these reactions .

Q. How do computational models (e.g., QSAR, molecular docking) guide the design of bioactive pyrazolo[3,4-b]pyridine derivatives?

Quantitative Structure-Activity Relationship (QSAR) models link substituent hydrophobicity (log P) and steric parameters (Sterimol L/B₂) to biological activity. correlates high anti-leishmanial activity (IC₅₀ = 0.12 µM) with diethylaminomethyl groups, which enhance membrane permeability . Molecular docking (e.g., AutoDock Vina) in reveals that the 1H-pyrazolo[3,4-b]pyridine scaffold forms critical H-bonds with FGFR1 kinase (e.g., N(1)-H interaction with Ala564), guiding selective inhibitor design .

Q. What strategies address low yields in decarboxylation or oxidation steps during pyrazolo[3,4-b]pyridine synthesis?

  • Decarboxylation : shows that decarboxylating 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid requires acidic conditions (HCl, 80°C) to minimize side reactions. Yields improve with slow heating (2°C/min) .
  • Oxidation : Catalytic oxidation (e.g., MnO₂ or KMnO₄) of dihydro-pyrazolo intermediates to aromatic systems () is sensitive to solvent polarity. Non-polar solvents (e.g., hexane) reduce overoxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine

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